Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
Beschreibung
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a hydroxyl group at position 7 and an ethyl ester moiety at position 4. Its molecular formula is C₉H₉N₃O₃, with a molecular weight of 207.19 g/mol . The compound is characterized by a fused bicyclic system, where the pyrazole ring is annulated to the pyrimidine ring. This structural motif is pivotal in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with biological targets such as kinases and receptors .
Key physicochemical properties include:
- XLogP3: 0.5 (indicating moderate lipophilicity) .
- Solubility: Typically stored in solution at 25 µL (10 mM concentration) for research applications .
The compound serves as a versatile intermediate in synthesizing derivatives with enhanced pharmacological profiles, such as antitumor and antiviral agents .
Eigenschaften
IUPAC Name |
ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPSGPQQTUJWJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CNN2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and catalyst use to maximize yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrazole or pyrimidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .
Wissenschaftliche Forschungsanwendungen
Potential Research Areas
Based on its structure, research areas for Ethyl 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate include:
- Modifying the compound’s structure to explore its biological activity.
- Enhancing its applicability in different fields.
- Anti-inflammatory agent.
- Effects on various enzyme systems.
- Anti-cancer properties.
- Modulation of neurochemical pathways.
Biological Activities and Interactions
Studies have focused on the interactions of Ethyl 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding how the compound exerts its biological effects. Such studies are essential for elucidating the mechanism of action and optimizing the compound for therapeutic use.
Pharmaceutical Development
Ethyl 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate has potential applications in pharmaceutical development. The hydroxyl group may contribute to its interaction with biological targets, enhancing its pharmacological profile. Additionally, compounds within the pyrazolo[1,5-a]pyrimidine class have been associated with anti-cancer properties and modulation of neurochemical pathways, suggesting that this compound could be explored further in medicinal chemistry.
Use as Kinase Inhibitors
Pyrazolo[1,5-a]pyrimidine derivatives show activity as tyrosine kinase JAK inhibitors, particularly JAK1/JAK3 . These compounds can be used in the treatment of diseases in which kinases JAK1 and JAK3 are involved in the pathogenesis . They can also be used as immunological response modulators, for example as immunosuppressants in the field of transplantology, and in the treatment of autoimmunological and inflammatory diseases . Kinases JAK inhibitors block the specific signaling pathway responsible for induction and maintenance of inflammatory state that underlies autoimmunological diseases .
Anti-Tumor Applications
The ethyl carboxylate group at position 6 gave rise to a notable increase in cytotoxic activity against most cancer cell lines . Pyrazolo[1,5-a]pyrimidines possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Synthesis and Functionalization
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Functionalization reactions improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
Antibacterial Potential
Wirkmechanismus
The mechanism of action of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparisons
Structural and Crystallographic Insights
- Conformational flexibility : The pyrimidine ring in dihydrotetrazolo derivatives adopts a flattened envelope conformation (puckering parameters: Q = 0.125 Å, θ = 109.7°), facilitating intermolecular N–H⋯N hydrogen bonding .
- Dihedral angles : In ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, the tetrazole and bromophenyl rings are nearly perpendicular (dihedral angle = 89.53°), optimizing π-π stacking .
Biologische Aktivität
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (EP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and enzymatic inhibition applications. This article provides a comprehensive overview of the biological activity associated with EP, including synthesis methods, case studies, and detailed research findings.
Chemical Structure and Synthesis
This compound is characterized by a pyrazolo[1,5-a]pyrimidine core with a hydroxyl group at position 7 and an ethyl carboxylate group at position 6. The presence of these functional groups enhances its reactivity and biological activity.
The synthesis of EP typically involves the reaction of 3-amino-5-hydroxypyrazole with various electrophiles, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine scaffold. Recent advancements in synthetic methodologies have improved yields and facilitated the introduction of various substituents to enhance biological properties .
Anticancer Properties
EP exhibits notable cytotoxic activity against a range of cancer cell lines. Studies indicate that compounds within the pyrazolo[1,5-a]pyrimidine family can inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : EP has been shown to induce cell cycle arrest in cancer cells, thereby preventing proliferation.
- Apoptosis Induction : It promotes programmed cell death in malignant cells, which is crucial for effective cancer therapy.
- Inhibition of Key Enzymes : EP's structure allows it to act as an inhibitor for enzymes involved in cancer cell metabolism .
A study highlighted that derivatives of pyrazolo[1,5-a]pyrimidines demonstrated significant potency against acute myelogenous leukemia (AML), suggesting that EP could be a candidate for further development in leukemia treatment .
Enzymatic Inhibition
EP has also been investigated for its ability to inhibit specific enzymes linked to various diseases:
- NAD(P)H Oxidase Inhibition : Research indicates that EP can inhibit NAD(P)H oxidase activity, which is implicated in oxidative stress-related diseases .
- Dihydroorotate Dehydrogenase Inhibition : This enzyme is crucial for pyrimidine biosynthesis; inhibitors like EP could have therapeutic potential in conditions such as AML .
Case Studies
Several studies have documented the biological effects of EP and related compounds:
- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that EP exhibited IC50 values in the low micromolar range against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound's efficacy was attributed to its ability to disrupt cellular metabolism and induce apoptosis .
- In Vivo Efficacy : Animal models treated with EP showed reduced tumor sizes compared to control groups, indicating its potential as an antitumor agent. The compound was well-tolerated with minimal side effects observed during toxicity assessments .
- Mechanistic Studies : Further investigations revealed that EP alters mitochondrial membrane potential and increases reactive oxygen species (ROS) production in cancer cells, contributing to its cytotoxic effects .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
